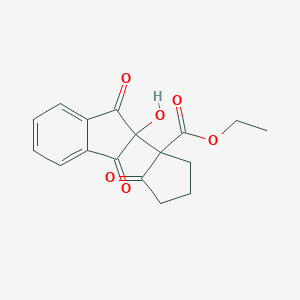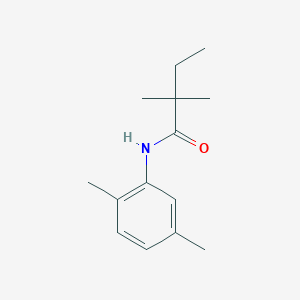![molecular formula C12H10F6N4O2S2 B259617 N-[1-{[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]amino}-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]-2-furamide](/img/structure/B259617.png)
N-[1-{[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]amino}-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]-2-furamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[1-{[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]amino}-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]-2-furamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields, including medicine, agriculture, and environmental science. This compound is commonly referred to as 'Compound X' in scientific literature.
Mecanismo De Acción
The mechanism of action of Compound X is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins in cells. In cancer cells, it has been found to inhibit the activity of certain kinases that are involved in cell proliferation and survival. In inflammatory cells, it has been found to inhibit the production of pro-inflammatory cytokines by blocking the activation of certain transcription factors. In weed species, it has been found to inhibit the activity of certain enzymes that are involved in the synthesis of essential amino acids.
Biochemical and Physiological Effects:
The biochemical and physiological effects of Compound X have been studied extensively in vitro and in vivo. In cancer cells, it has been found to induce cell cycle arrest and apoptosis, leading to the inhibition of cell growth and proliferation. In inflammatory cells, it has been found to reduce the production of pro-inflammatory cytokines, leading to the inhibition of inflammation. In weed species, it has been found to inhibit the growth and development of the plant, leading to the inhibition of photosynthesis and nutrient uptake.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using Compound X in lab experiments include its high potency and selectivity, which allows for the precise targeting of specific enzymes and proteins. In addition, its relatively low toxicity and stability make it an ideal candidate for further development and testing. However, the limitations of using Compound X in lab experiments include its complex synthesis process and relatively low yield, which can limit its availability and scalability.
Direcciones Futuras
There are several future directions for the study and development of Compound X. In medicinal chemistry, further studies are needed to determine its efficacy and safety in vivo, as well as its potential as a combination therapy with other anticancer agents. In agriculture, further studies are needed to determine its selectivity and efficacy in controlling weed species in different environments. In environmental science, further studies are needed to determine its sensitivity and specificity in detecting pollutants in water. Overall, the potential applications of Compound X in various fields of scientific research make it a promising candidate for further study and development.
Métodos De Síntesis
The synthesis of Compound X involves a multi-step process that requires the use of several chemical reagents and equipment. The process starts with the preparation of 5-ethylthio-1,3,4-thiadiazole-2-amine, which is then reacted with 2,2,2-trifluoro-1-(trifluoromethyl)ethylamine to form the intermediate product. This intermediate product is then reacted with furan-2-carboxylic acid to yield the final product, Compound X. The overall yield of this synthesis process is around 30%.
Aplicaciones Científicas De Investigación
Compound X has shown potential applications in various fields of scientific research. In medicinal chemistry, it has been studied for its potential as an anticancer agent, as it has been found to inhibit the growth of cancer cells in vitro. In addition, it has also been studied for its potential as an anti-inflammatory agent, as it has been found to inhibit the production of pro-inflammatory cytokines in vitro. In agriculture, Compound X has been studied for its potential as a herbicide, as it has been found to inhibit the growth of several weed species. In environmental science, it has been studied for its potential as a pollutant detector, as it has been found to selectively bind to certain pollutants in water.
Propiedades
Nombre del producto |
N-[1-{[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]amino}-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]-2-furamide |
|---|---|
Fórmula molecular |
C12H10F6N4O2S2 |
Peso molecular |
420.4 g/mol |
Nombre IUPAC |
N-[2-[(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)amino]-1,1,1,3,3,3-hexafluoropropan-2-yl]furan-2-carboxamide |
InChI |
InChI=1S/C12H10F6N4O2S2/c1-2-25-9-22-21-8(26-9)20-10(11(13,14)15,12(16,17)18)19-7(23)6-4-3-5-24-6/h3-5H,2H2,1H3,(H,19,23)(H,20,21) |
Clave InChI |
RFAOPJLZCZONBQ-UHFFFAOYSA-N |
SMILES |
CCSC1=NN=C(S1)NC(C(F)(F)F)(C(F)(F)F)NC(=O)C2=CC=CO2 |
SMILES canónico |
CCSC1=NN=C(S1)NC(C(F)(F)F)(C(F)(F)F)NC(=O)C2=CC=CO2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[3-cyano-4-methyl-5-(morpholin-4-ylcarbonyl)thien-2-yl]cyclopropanecarboxamide](/img/structure/B259534.png)
![1-{2-[(4-ethyl-5-{4-nitrophenyl}-4H-1,2,4-triazol-3-yl)sulfanyl]ethyl}piperidine](/img/structure/B259535.png)
![N-(2-methoxyethyl)-2-[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]acetamide](/img/structure/B259536.png)

![5-(2,4-dimethylphenyl)-1,3-dimethyl-5,5a-dihydro-1H-indeno[2',1':5,6]pyrido[2,3-d]pyrimidine-2,4,6(3H)-trione](/img/structure/B259545.png)
![4-ethoxy-8-fluoro-5H-pyrimido[5,4-b]indole](/img/structure/B259546.png)
![N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)bicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B259547.png)
![2-[4-(Benzylimino)-1,4-dihydro-1-pyridylmethyl]benzonitrile](/img/structure/B259551.png)

![2-(4-bromophenyl)-N-[3-(dimethylamino)propyl]acetamide](/img/structure/B259554.png)


![N-(2-butyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)-4-nitrobenzamide](/img/structure/B259561.png)
![methyl (5E)-5-[(4-methoxyphenyl)methylidene]-2-methyl-4-oxo-1H-pyrrole-3-carboxylate](/img/structure/B259563.png)